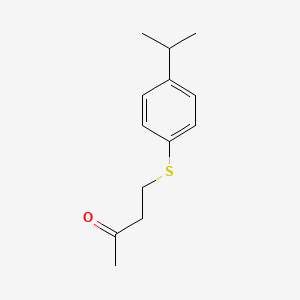
3-Ethynyl-5,6-dimethylpyrazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethynyl-5,6-dimethylpyrazin-2-amine is an organic compound with the molecular formula C8H9N3 It belongs to the pyrazine family, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethynyl-5,6-dimethylpyrazin-2-amine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyrazine under palladium catalysis . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol, conducted at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques helps in scaling up the synthesis while maintaining the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethynyl-5,6-dimethylpyrazin-2-amine undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The pyrazine ring can be reduced under hydrogenation conditions to form dihydropyrazine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carbonyl derivatives such as aldehydes or ketones.
Reduction: Formation of dihydropyrazine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Applications De Recherche Scientifique
3-Ethynyl-5,6-dimethylpyrazin-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Its interactions with biological macromolecules are of particular interest.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific molecular targets. Studies focus on its efficacy and safety profiles.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials. Its incorporation into these materials can enhance their properties and performance.
Mécanisme D'action
The mechanism of action of 3-Ethynyl-5,6-dimethylpyrazin-2-amine involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound’s ability to cross cell membranes and reach intracellular targets further enhances its potential as a therapeutic agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Ethyl-3,5-dimethylpyrazine: Similar structure but with an ethyl group instead of an ethynyl group.
3-Ethyl-2,5-dimethylpyrazine: Another isomer with different substitution patterns.
3,5-Dimethylpyrazin-2-amine: Lacks the ethynyl group, leading to different chemical properties.
Uniqueness
3-Ethynyl-5,6-dimethylpyrazin-2-amine is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential applications. The ethynyl group enhances its ability to participate in various chemical reactions and interact with biological targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C8H9N3 |
|---|---|
Poids moléculaire |
147.18 g/mol |
Nom IUPAC |
3-ethynyl-5,6-dimethylpyrazin-2-amine |
InChI |
InChI=1S/C8H9N3/c1-4-7-8(9)11-6(3)5(2)10-7/h1H,2-3H3,(H2,9,11) |
Clé InChI |
ZOTZDDIHAVUKBU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C(C(=N1)C#C)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


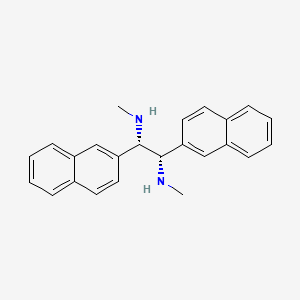
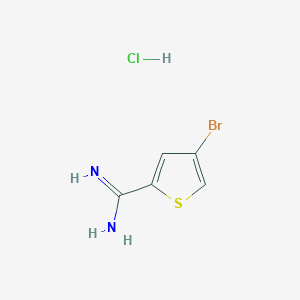

![3',5'-Bis(6-carboxynaphthalen-2-yl)-[1,1'-biphenyl]-3,5-dicarboxylic acid](/img/structure/B13650978.png)
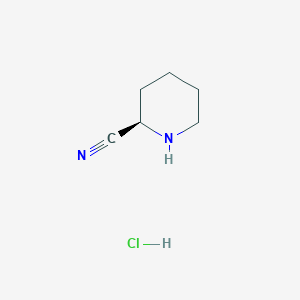
![2-Bromo-6-(trifluoromethyl)pyrido[3,2-d]pyrimidine](/img/structure/B13650990.png)
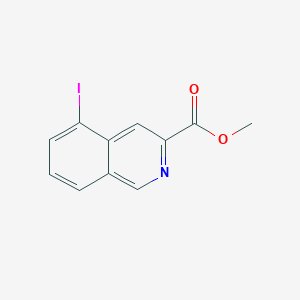
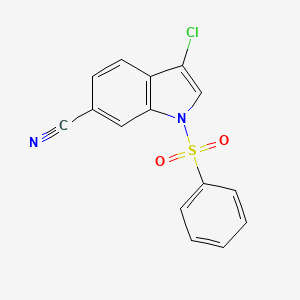
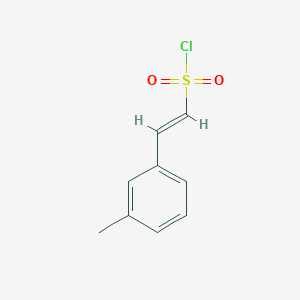
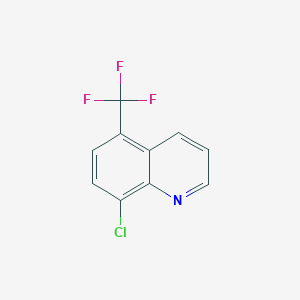

![4'-(Bis(4-formylphenyl)amino)-[1,1'-biphenyl]-3,5-dicarbaldehyde](/img/structure/B13651014.png)

